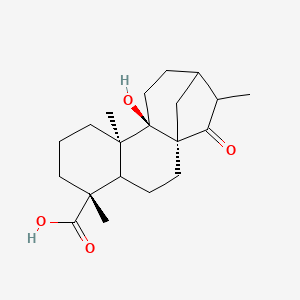
1H-2,10a-Ethanophenanthrene, kauran-18-oic acid deriv.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2,10a-Ethanophenanthrene, kauran-18-oic acid derivative is a complex organic compound belonging to the diterpenoid family This compound is known for its intricate structure, which includes a phenanthrene core fused with a kaurane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-2,10a-Ethanophenanthrene, kauran-18-oic acid derivative typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the phenanthrene core, followed by functionalization to introduce the kaurane skeleton. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: 1H-2,10a-Ethanophenanthrene, kauran-18-oic acid derivative undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1H-2,10a-Ethanophenanthrene, kauran-18-oic acid derivative has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H-2,10a-Ethanophenanthrene, kauran-18-oic acid derivative involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors, leading to modulation of gene expression and other cellular processes.
Comparison with Similar Compounds
1H-2,10a-Ethanophenanthrene, kauran-18-oic acid derivative can be compared with other similar compounds, such as:
Dihydrosteviol B: Another diterpenoid with a similar structure but different functional groups.
Adenostemmoic acid C: A related compound with additional hydroxyl groups, leading to different chemical and biological properties.
The uniqueness of 1H-2,10a-Ethanophenanthrene, kauran-18-oic acid derivative lies in its specific structural features and the resulting chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1R,5R,9R,10R)-10-hydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h12-14,24H,4-11H2,1-3H3,(H,22,23)/t12?,13?,14?,17-,18-,19+,20-/m1/s1 |
InChI Key |
KMVZHTJBTBTQAN-KXQUPROASA-N |
Isomeric SMILES |
CC1C2CC[C@]3([C@@]4(CCC[C@@](C4CC[C@]3(C2)C1=O)(C)C(=O)O)C)O |
Canonical SMILES |
CC1C2CCC3(C4(CCCC(C4CCC3(C2)C1=O)(C)C(=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















